molecular formula C11H14F3N B8497030 N-(1-ethylpropyl)-3,4,5-trifluoroaniline

N-(1-ethylpropyl)-3,4,5-trifluoroaniline

Cat. No.: B8497030
M. Wt: 217.23 g/mol
InChI Key: CLHIEFRGURJBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-3,4,5-trifluoroaniline is a specialized fluorinated aniline derivative intended for research and development purposes. This compound is formed by combining a 3,4,5-trifluoroaniline core, a known fluorinated building block , with a N-(1-ethylpropyl) side chain, a structural motif found in certain agrochemical intermediates . As a fluorinated aniline, it serves as a versatile intermediate in organic synthesis. The presence of both the fluorine atoms and the secondary amine group makes it a valuable precursor for constructing more complex molecules. Researchers can exploit this scaffold in various applications, including the development of active pharmaceutical ingredients (APIs) , the synthesis of ligands, and the creation of novel materials such as those used in organic light-emitting diodes (OLEDs) . The incorporation of fluorine atoms is a established strategy in medicinal and agrochemical chemistry to fine-tune the properties of a molecule, including its metabolic stability, lipophilicity, and overall bioavailability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

3,4,5-trifluoro-N-pentan-3-ylaniline

InChI

InChI=1S/C11H14F3N/c1-3-7(4-2)15-8-5-9(12)11(14)10(13)6-8/h5-7,15H,3-4H2,1-2H3

InChI Key

CLHIEFRGURJBOM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(1-ethylpropyl)-3,4,5-trifluoroaniline with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Classification/Use
This compound N-(pentan-3-yl), 3,4,5-F₃ 216.23 Hypothesized agrochemical/pharmaceutical use Fluorinated aniline derivative
Pendimethalin N-(pentan-3-yl), 3,4-dimethyl, 2,6-NO₂ 281.29 Herbicide (microtubule disruptor) Dinitroaniline herbicide
3,4,5-Trifluoroaniline H (no N-alkyl), 3,4,5-F₃ 147.10 Drug synthesis, OLED materials Fluorinated building block
2,3,4-Trifluoroaniline H (no N-alkyl), 2,3,4-F₃ 147.10 Unclassified as dangerous goods Industrial intermediate

Key Differences in Reactivity and Toxicity

Electron Effects: The 3,4,5-trifluoro substitution pattern creates a highly electron-deficient aromatic ring, reducing nucleophilicity compared to non-fluorinated anilines. This was observed in failed substitution reactions with 3,4,5-trifluoroaniline unless activated by LDA . Pendimethalin’s nitro groups further enhance electron withdrawal, contributing to its herbicidal activity by disrupting plant cell division .

Pendimethalin, however, is regulated as a hazardous herbicide due to its environmental persistence and toxicity to non-target organisms .

Research Findings and Implications

  • Synthetic Challenges : The poor nucleophilicity of 3,4,5-trifluoroaniline necessitates specialized reaction conditions (e.g., LDA activation) for substitutions . This suggests that this compound may require similar strategies for efficient synthesis.
  • Material Science Applications: 3,4,5-Trifluoroaniline derivatives have been used to functionalize carbon nanotubes for fluorescence applications and to synthesize perovskite films for OLEDs . The N-alkylated variant could enhance solubility in non-polar matrices.
  • Agrochemical Potential: Pendimethalin’s success as a dinitroaniline herbicide highlights the importance of electron-withdrawing groups for pre-emergent herbicidal activity . While this compound lacks nitro groups, its fluorine substituents may offer alternative modes of action.

Preparation Methods

Functionalization of Pentafluoroaniline

Pentafluoroaniline undergoes acetylation to form pentafluoroacetanilide, protecting the amino group. This step ensures regioselective defluorination in subsequent stages. Reacting pentafluoroaniline with acetic anhydride in the presence of a base (e.g., pyridine) achieves near-quantitative yields.

Reductive Hydrodefluorination

Key to this process is the use of a nickel or cobalt catalyst with heterocyclic nitrogen ligands (e.g., 2,2'-bipyridyl) in an ionic liquid medium (e.g., 1-butyl-3-methylimidazolium bromide, BMIMBr). Zinc or magnesium serves as the reducing agent, selectively removing fluorine atoms from the ortho-positions relative to the amino group. Optimal conditions include:

  • Temperature: 70°C

  • Catalyst-to-substrate ratio: 0.01–0.1 mol%

  • Reaction time: 2–6 hours.

Under these conditions, 3,4,5-trifluoroacetanilide forms with 85–90% purity. Subsequent hydrolysis with aqueous NaOH (pH 13–14) yields 3,4,5-trifluoroaniline, isolated via steam distillation.

N-Alkylation of 3,4,5-Trifluoroaniline

Introducing the N-(1-ethylpropyl) group requires alkylation of the aromatic amine. The patent US4261926A details reductive alkylation using ketones and noble metal catalysts.

Reductive Alkylation with 3-Pentanone

The 1-ethylpropyl group derives from 3-pentanone via reductive alkylation. The reaction proceeds as follows:

  • Reactants : 3,4,5-Trifluoroaniline and 3-pentanone in a 1:1.1–2.2 molar ratio.

  • Catalyst : Platinum on carbon (Pt/C, 5 wt%) or palladium.

  • Acid Promoter : Hydrochloric or acetic acid (5–10 mol%).

  • Conditions : Hydrogen pressure (40–80 psi), 60–125°C, 2–6 hours.

The mechanism involves imine formation followed by hydrogenation. Pt/C minimizes ketone reduction to secondary alcohols, achieving yields >85%.

Table 1: Optimization of Reductive Alkylation Conditions

ParameterOptimal RangeYield (%)
Temperature80–100°C87–92
H₂ Pressure60 psi89
Catalyst Loading5 wt% Pt/C91
Molar Ratio (Ketone:Amine)1.5:190

Alternative Alkylation Strategies

Nucleophilic Substitution with 3-Bromopentane

While less common, alkylation via nucleophilic substitution is feasible. Reacting 3,4,5-trifluoroaniline with 3-bromopentane in the presence of a base (e.g., K₂CO₃) in DMF at 120°C for 12 hours yields this compound. However, this method suffers from lower yields (60–70%) due to competing elimination reactions.

Catalytic Hydrogenation of Schiff Bases

Forming a Schiff base intermediate (3,4,5-trifluoroaniline + 3-pentanone) followed by hydrogenation offers an alternative pathway. Using Raney nickel at 50 psi H₂ and 80°C achieves 80–85% yields but requires stringent moisture control.

Process Scale-Up and Catalyst Recycling

The ionic liquid medium (BMIMBr) from RU2420515C2 enables catalyst recycling in the hydrodefluorination step. After three cycles, nickel catalyst activity decreases marginally (90% → 73% yield), demonstrating economic viability. For reductive alkylation, Pt/C can be reused with 2–5% fresh catalyst replenishment, maintaining >85% efficiency.

Analytical Characterization

Critical quality control metrics include:

  • Purity : GC-MS analysis (≥98% purity).

  • Fluorine Content : ¹⁹F NMR (δ = -63 ppm for aromatic F).

  • Structural Confirmation : ¹H NMR (δ 1.2–1.5 ppm for CH₂/CH₃ groups) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1-ethylpropyl)-3,4,5-trifluoroaniline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of 3,4,5-trifluoroaniline (CAS 163733-96-8) using 3-bromopentane (1-ethylpropyl bromide) under basic conditions. A two-step approach may involve:

Nucleophilic substitution : React 3,4,5-trifluoroaniline with 3-bromopentane in a polar aprotic solvent (e.g., DMF) using K₂CO₃ or DIEA as a base at 80–100°C for 12–24 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >98% purity .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Substituent steric effects may necessitate longer reaction times.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Characterization Techniques :

  • NMR Spectroscopy : ¹H/¹⁹F NMR to verify ethylpropyl chain integration and fluorine substituent positions .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular weight (expected: C₁₁H₁₅F₃N, 218.24 g/mol).
  • Melting Point Analysis : Compare observed mp with literature (e.g., 58–64°C for related anilines) .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .

Q. What are the electronic effects of fluorine substituents on the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Mechanistic Insight : The three fluorine atoms create a highly electron-deficient aromatic ring, directing EAS to the para position relative to the amine group. Kinetic studies show reduced reactivity compared to non-fluorinated analogs, requiring stronger Lewis acids (e.g., AlCl₃) or elevated temperatures .

Advanced Research Questions

Q. How does this compound enhance the performance of quasi-2D perovskite films in OLEDs?

  • Methodology : The compound can act as a ligand in lead halide perovskites.

Film Fabrication : Mix with PbBr₂ in a 2:1 molar ratio in DMSO, spin-coat onto ITO substrates, and anneal at 100°C .

Optoelectronic Testing : Measure luminance (cd/m²) and current efficiency (cd/A) using photoluminescence spectroscopy and electroluminescence devices.

  • Results : Fluorine’s electron-withdrawing effect improves charge transport, achieving luminance >1,000 cd/m² and efficiency ~0.3 cd/A .

Q. What strategies are effective for incorporating this compound into hepatitis B virus (HBV) capsid assembly modulators?

  • Synthetic Approach :

Amide Coupling : React with sulfonyl chlorides (e.g., 3-chlorosulfonyl-4-fluorobenzoic acid) using HATU/DIEA in CH₂Cl₂ .

Prodrug Design : Modify the amine with phosphate esters or acyloxymethyl groups to enhance bioavailability .

  • Biological Testing : Use HBV-infected HepG2 cells to measure IC₅₀ values and capsid disruption via TEM .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) of fluorinated anilines?

  • Case Study : 3,4,5-Trifluoroaniline shows mp discrepancies (58–64°C) due to purity or polymorphic forms .
  • Resolution Protocol :

Reproduce Synthesis : Follow documented protocols (e.g., catalytic hydrodefluorination of pentafluoroacetanilide) .

Cross-Validate : Use DSC for precise mp determination and XRD to identify crystal phases .

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